3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-

Fragrance chemistry Substantivity Perfumery raw materials

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- (CAS 15373-31-6), also known as Cantryl or α-Campholenonitrile, is a cyclic nitrile of molecular formula C10H15N (MW 149.23 g/mol). It is a synthetic fragrance ingredient characterized by a distinctive pine, rosemary, and hay-like olfactory profile, placing it within the woody-herbaceous organoleptic space rather than the citrus domain occupied by many other fragrance nitriles.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 15373-31-6
Cat. No. B095239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
CAS15373-31-6
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CCC(C1(C)C)CC#N
InChIInChI=1S/C10H15N/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9H,5-6H2,1-3H3
InChIKeyYYJOTFQPYNOYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- (CAS 15373-31-6): Sourcing Guide for the Pine-Herbaceous Nitrile Fragrance Intermediate


3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- (CAS 15373-31-6), also known as Cantryl or α-Campholenonitrile, is a cyclic nitrile of molecular formula C10H15N (MW 149.23 g/mol) . It is a synthetic fragrance ingredient characterized by a distinctive pine, rosemary, and hay-like olfactory profile, placing it within the woody-herbaceous organoleptic space rather than the citrus domain occupied by many other fragrance nitriles . Its production volume is estimated at 0.1–1 metric tons per year (IFRA, 2015) .

Why Generic Nitrile Fragrance Substitution Fails for 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- Procurement


Substituting 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- with a generic fragrance nitrile such as citronellyl nitrile, geranyl nitrile, or Lemonile is not interchangeable because these compounds differ quantitatively in odor character, substantivity (tenacity on a smelling strip), vapor pressure, and water solubility . The target compound occupies a unique pine-herbaceous olfactory space and exhibits an intermediate tenacity (44 hours) that is neither as fleeting as citronellyl nitrile (12–24 hours) nor as persistent as Lemonile (400 hours), making it specifically suited for top-note boosting in aromatic compositions . Furthermore, its IFRA usage guidelines restrict it to fragrance applications only, unlike certain citrus nitriles also permitted for flavor use .

Quantitative Differentiation Evidence for 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- Against Closest Analogs


Substantivity Comparison: 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- Exhibits 2–3.7× the Tenacity of Citronellyl Nitrile

The target compound demonstrates a substantivity of 44 hours on a smelling strip at 100% concentration, compared to only 12–24 hours for citronellyl nitrile under equivalent conditions . This represents a 1.8–3.7× longer tenacity, enabling formulators to achieve a more persistent pine-herbaceous effect in the top-to-middle note transition without resorting to higher molecular weight fixatives. In contrast, Lemonile (homogeranyl nitrile) provides 400 hours of substantivity, far exceeding the target and making it more suitable as a base-note material . The intermediate tenacity of the target compound uniquely positions it as a top-note booster that persists longer than citronellyl nitrile but does not dominate the dry-down like Lemonile.

Fragrance chemistry Substantivity Perfumery raw materials

Odor Character Differentiation: Pine-Rosemary-Hay Profile Versus Citrus-Nitrile Alternatives

The target compound's odor is authoritatively described as a powerful fragrance with pine, rosemary, and hay-like tonalities . This profile is fundamentally distinct from the citrus-lemon odor of citronellyl nitrile (fresh lemon, metallic, citrus, waxy, floral ), geranyl nitrile (fresh, citrus-lemon, fruity ), and Lemonile (lemon, cologne, metallic ). While no single numerical odor threshold concentration is publicly established for head-to-head comparison, the documented odor descriptors from authoritative databases (ChEBI, ZFIN, Good Scents) consistently classify the target compound within the woody-herbaceous olfactory space rather than the citrus space occupied by its closest structural analogs.

Olfactory science Fragrance design Organoleptic differentiation

Vapor Pressure Comparison: Intermediate Volatility Differentiates the Compound from Higher-Volatility Citronellyl Nitrile and Lower-Volatility Lemonile

The target compound exhibits a vapor pressure of 0.0283 mm Hg at 20°C (EPI Suite v4.0) . This is 34% lower than citronellyl nitrile (0.0429 mm Hg at 20°C ), indicating reduced headspace volatility and comparatively slower evaporation. Conversely, it is approximately 3.1 times higher than the vapor pressure of Lemonile (0.009 mm Hg at 25°C ), confirming its suitability as a top-note material rather than a base-note fixative. Geranyl nitrile's vapor pressure of 0.025–0.035 mm Hg at 20–25°C is closest to the target but is associated with a citrus rather than pine-herbaceous odor .

Physicochemical properties Vapor pressure Fragrance volatility

Water Solubility Comparison: Target Compound Shows 50% Lower Aqueous Solubility than Citronellyl Nitrile

The target compound has an estimated water solubility of 59.81 mg/L at 25°C (EPI Suite) , which is approximately 50% lower than citronellyl nitrile at 119 mg/L at 20°C . Geranyl nitrile solubility is reported at 46 mg/L , and Lemonile at 42–45 mg/L , placing the target compound intermediate between the higher-solubility citronellyl nitrile and the lower-solubility geranyl nitrile/Lemonile group. This differential solubility affects partitioning behavior in aqueous-based consumer products (e.g., hydroalcoholic perfumes, aqueous cleaners) and influences the perceived odor intensity in such matrices.

Water solubility Formulation science Fragrance partitioning

IFRA Usage Restriction: Fragrance-Only Designation Differentiates the Compound from Flavor-Approved Nitriles

Under IFRA standards, 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- is restricted to fragrance applications only and explicitly disallowed for flavor use . The RIFM safety assessment confirms the IFRA Standard as 'None' (no additional quantitative restriction beyond the general IFRA Certificate), but the compound is not listed among FEMA GRAS or EU-Flavis ingredients and is not reported to occur naturally in foods per the VCF database . In contrast, citronellyl nitrile is described in some supplier documentation as a flavor and fragrance compound, and geranyl nitrile (Citralva) has known flavor applications. This regulatory distinction means that procurement for flavor versus fragrance end-uses must treat these nitriles as non-interchangeable regardless of any physicochemical similarity.

Regulatory compliance IFRA standards Fragrance procurement

Proven Application Scenarios for 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- Based on Quantitative Evidence


Aromatic-Herbaceous Top-Note Booster in Fine Fragrance and Personal Care Formulations

The compound's 44-hour substantivity , combined with its pine-rosemary-hay odor profile and moderate vapor pressure (0.0283 mm Hg at 20°C) , makes it specifically effective as a top-note booster in fougère, aromatic, and woody fragrance compositions. At typical usage levels of 0.1–2% of the fragrance concentrate , it enhances the natural freshness of citrus top notes while contributing a longer-lasting herbaceous character that bridges the top-to-middle note transition more effectively than the shorter-lived citronellyl nitrile (12–24 hours) .

Aqueous and Hydroalcoholic Consumer Product Fragrancing with Controlled Partitioning

With a water solubility of 59.81 mg/L , the compound partitions more favorably into the headspace of hydroalcoholic products (e.g., fine fragrances, body splashes) compared to the more water-soluble citronellyl nitrile (119 mg/L) . This physicochemical property translates to enhanced perceived odor intensity in aqueous-ethanol matrices at equivalent molar concentrations, making it a cost-effective choice when a powerful pine-herbaceous impact is required in water-containing formulations.

Fragrance-Only Compliant Sourcing for Regulated Personal Care Markets

Given its IFRA fragrance-only restriction and absence from FEMA GRAS and EU-Flavis lists , the compound is exclusively suitable for fragrance applications in cosmetics, personal care, and household products. Procurement teams must verify that their intended end-use is strictly olfactory (not flavor) and must not substitute this compound with flavor-grade citrus nitriles such as geranyl nitrile or citronellyl nitrile if any dual-use ambiguity exists .

Synthetic Intermediate for Fine Chemicals with a Defined Cramer Class III Safety Profile

Beyond fragrance use, the compound is employed as a synthetic intermediate in pharmaceutical and agrochemical research . Its Cramer Class III (High) classification and oral rat LD50 > 2000 mg/kg establish its toxicological baseline for laboratory handling and process safety assessment. When selecting a cyclic nitrile intermediate for synthetic transformations (e.g., nitrile hydrolysis or reduction), the specific 2,2,3-trimethyl substitution pattern on the cyclopentene ring provides steric and electronic properties that differ from linear nitriles like citronellyl nitrile or geranyl nitrile.

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